molecular formula C16H24N4O2 B6758746 N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide

N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide

Cat. No.: B6758746
M. Wt: 304.39 g/mol
InChI Key: FRDBUBQDKUKELY-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and ethyl groups, linked to a pyrrolidine ring via a propanoyl group

Properties

IUPAC Name

N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-15(21)19-8-7-12(10-19)16(22)17-14-9-13(11-5-6-11)20(4-2)18-14/h9,11-12H,3-8,10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDBUBQDKUKELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)C(=O)NC2=NN(C(=C2)C3CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with cyclopropyl and ethyl groups.

    Attachment of the Propanoyl Group: The pyrazole derivative is then reacted with a propanoyl chloride in the presence of a base such as triethylamine to form the propanoyl-substituted pyrazole.

    Formation of the Pyrrolidine Ring: The final step involves the reaction of the propanoyl-substituted pyrazole with a pyrrolidine derivative under appropriate conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, which may lead to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanoyl moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the propanoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may interact with active sites of enzymes, while the propanoyl and pyrrolidine moieties could influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-acetylpyrrolidine-3-carboxamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

Uniqueness

N-(5-cyclopropyl-1-ethylpyrazol-3-yl)-1-propanoylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both cyclopropyl and ethyl groups on the pyrazole ring, combined with the propanoyl-pyrrolidine linkage, creates a unique steric and electronic environment that can influence its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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